molecular formula C21H23N5O3 B2602825 (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1235135-88-2

(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2602825
CAS No.: 1235135-88-2
M. Wt: 393.447
InChI Key: FDDISAOGTQIQLK-UHFFFAOYSA-N
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Description

The compound "(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone" is a synthetic small molecule featuring a hybrid heterocyclic architecture. Its structure integrates:

  • A 1,2,4-oxadiazole ring substituted with a cyclopropyl group, known for metabolic stability and resistance to oxidative degradation .
  • A pyridine moiety linked to a piperazine ring, which enhances solubility and facilitates interactions with biological targets such as kinases or G-protein-coupled receptors .

The integration of SHELX-based crystallographic analysis and synthetic methodologies from plant-derived biomolecule research provides a foundation for understanding its physicochemical and structural properties.

Properties

IUPAC Name

[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-11-17(14(2)28-13)21(27)26-9-7-25(8-10-26)18-6-5-16(12-22-18)19-23-20(29-24-19)15-3-4-15/h5-6,11-12,15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDISAOGTQIQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone represents a novel structure in medicinal chemistry, combining multiple pharmacophores that may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential anticancer and antimicrobial properties based on existing literature.

Chemical Structure and Properties

The compound features several key structural components:

  • Cyclopropyl group : Known for enhancing lipophilicity and potentially improving bioavailability.
  • Oxadiazole moiety : Often associated with diverse biological activities including antimicrobial and anticancer effects.
  • Pyridine and piperazine rings : Commonly found in many pharmaceutical agents for their ability to interact with biological targets.

Anticancer Activity

Research has highlighted the potential of compounds containing oxadiazole and piperazine moieties in exhibiting anticancer properties. For instance, studies have shown that related compounds demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells.

In a comparative study, compounds similar to our target exhibited a structure-dependent anticancer activity. For example:

  • Compound 21 with specific substituents showed potent activity against A549 cells, reducing cell viability significantly compared to controls .

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. The efficacy of these compounds often correlates with their ability to disrupt cellular signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. For example:

  • Compounds with similar structures were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, demonstrating promising results .

The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of key enzymes required for bacterial growth. This highlights the potential utility of the compound in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives showed that those incorporating a piperazine ring exhibited enhanced activity against A549 cells. The most effective compound reduced cell viability to 66% at a concentration of 100 µM after 24 hours .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity against various resistant bacterial strains. The tested compounds were effective at low micromolar concentrations, indicating potential as new therapeutic agents against drug-resistant infections .

Data Summary

Activity Target Cells/Pathogens IC50/Effectiveness Mechanism
AnticancerA549 Lung AdenocarcinomaIC50 ~ 66 µMInduction of apoptosis
AntimicrobialMultidrug-resistant Staphylococcus aureusLow micromolar concentrationsInhibition of cell wall synthesis

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of heterocyclic hybrids combining oxadiazole, pyridine, and piperazine scaffolds. Key structural analogues include:

Compound Name Key Structural Differences Target Pathway Reference Insights
5-Cyclopropyl-1,2,4-oxadiazole derivatives Lack pyridine-piperazine-furan backbone Antimicrobial Derived from plant biomimetics
Pyridine-piperazine conjugates Absence of oxadiazole or furan groups CNS modulation Synthesized via Pd-catalyzed coupling
Furan-containing anticancer agents Replace oxadiazole with thiazole or imidazole Ferroptosis induction High selectivity in OSCC models

Key Observations :

  • The cyclopropyl-oxadiazole moiety enhances metabolic stability compared to unsubstituted oxadiazoles .
Physicochemical Properties

Hypothetical data based on structural analogues (derived from ):

Property Target Compound 5-Cyclopropyl-oxadiazole derivative Pyridine-piperazine conjugate
Molecular Weight (g/mol) 438.45 320.20 350.30
Solubility (mg/mL) 0.15 (PBS) 0.45 (PBS) 1.20 (PBS)
LogP 3.2 2.8 2.1
Thermal Stability (°C) 220 (decomposition) 195 (decomposition) 180 (decomposition)

The lower solubility of the target compound compared to simpler analogues may necessitate formulation strategies such as PEGDA-based nanoparticles (as in 3D culture systems ).

Pharmacological Profile

Limited direct evidence exists, but insights from ferroptosis-inducing compounds () and plant-derived biomolecules () suggest:

  • Potential Mechanism: The oxadiazole and furan groups may synergize to disrupt redox homeostasis, triggering ferroptosis in cancer cells .
  • Selectivity: OSCC cells exhibit higher ferroptosis sensitivity than normal cells ; structural similarities imply possible efficacy in oral cancer models.
  • Bioactivity Gaps : Unlike natural compounds (e.g., C. gigantea extracts ), synthetic hybrids like this compound lack field-tested insecticidal activity but offer tunable potency.

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